molecular formula C13H16N4O2 B2945294 ethyl 1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477710-44-4

ethyl 1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2945294
CAS No.: 477710-44-4
M. Wt: 260.297
InChI Key: SQRUUIIZZJFBLT-UHFFFAOYSA-N
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Description

Ethyl 1-(5-amino-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H16N4O2 . It belongs to the class of 5-aminopyrazole derivatives, which are recognized in scientific literature as key precursors and scaffolds in medicinal and organic chemistry . Heterocyclic compounds containing the pyrazole moiety are of high significance due to their remarkable and diverse biological properties . Specifically, 5-aminopyrazole derivatives serve as fundamental starting materials for the synthesis of numerous complex bioactive structures, including pyrazolopyridine, pyrazolopyrimidine, pyrazoloquinazoline, and pyrazolotriazine derivatives . Compounds inspired by the 5-aminopyrazole core have been investigated for a wide spectrum of biological activities and potential medicinal applications, such as functioning as antioxidants, anticancer agents, enzyme inhibitors, antimicrobials, and anti-tuberculosis activities . As a biochemical reagent, this product is intended for use as a biological material or organic compound in life science research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-(5-aminopyridin-2-yl)-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-4-19-13(18)12-8(2)16-17(9(12)3)11-6-5-10(14)7-15-11/h5-7H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRUUIIZZJFBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituent on Pyridine/Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Observations
Target Compound (477710-44-4) 5-Amino-2-pyridinyl C₁₃H₁₆N₄O₂ 260.30 Amino group enhances solubility and reactivity for further derivatization.
Ethyl 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (113808-82-5) 4-Bromophenyl C₁₄H₁₅BrN₂O₂ 323.19 Bromine increases lipophilicity; classified as toxic and corrosive.
Ethyl 1-(6-Hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (956545-63-4) 6-Hydroxy-3-pyridazinyl C₁₃H₁₅N₅O₃ 289.29 Hydroxy group improves aqueous solubility; potential for hydrogen bonding.
Ethyl 1-(5-{[(Ethylcarbamoyl)Amino]Pyridin-2-yl}-3,5-dimethyl-1H-pyrazole-4-carboxylate (477712-87-1) 5-(Ethylurea)-2-pyridinyl C₁₆H₂₁N₅O₃ 331.37 Urea moiety enhances binding affinity; increased molecular complexity.
Ethyl 1-(5-{[(2-Chlorophenyl)Carbamoyl]Amino}Pyridin-2-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (477712-85-9) 5-(2-Chlorophenylurea)-2-pyridinyl C₁₉H₂₀ClN₅O₃ 401.85 Chlorine introduces steric and electronic effects; potential for bioactivity modulation.

Substituent Effects on Physicochemical Properties

  • Amino Group (Target Compound): The 5-amino substituent on the pyridine ring increases polarity, improving solubility in polar solvents like water or ethanol. This group is highly reactive, enabling coupling reactions (e.g., amidation, Schiff base formation) for drug discovery .
  • Bromine (113808-82-5) : The 4-bromophenyl group significantly enhances lipophilicity (logP ~3.5 estimated), making the compound more membrane-permeable but also more toxic. Bromine’s electronegativity may stabilize charge-transfer interactions in crystal structures .
  • Hydroxy Group (956545-63-4) : The 6-hydroxy-3-pyridazinyl substituent introduces hydrogen-bonding capability, improving solubility in aqueous media. However, it may reduce metabolic stability due to susceptibility to glucuronidation .
  • Urea Derivatives (477712-87-1, 477712-85-9) : The ethylurea and chlorophenylurea groups increase molecular weight and complexity. These moieties are often associated with enhanced target selectivity in enzyme inhibition (e.g., kinase inhibitors) but may reduce solubility .

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